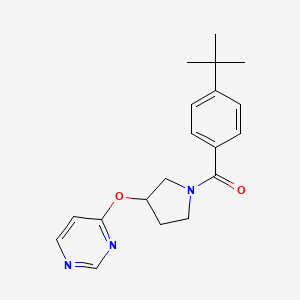

(4-(Tert-butyl)phenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4-(Tert-butyl)phenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H23N3O2 and its molecular weight is 325.412. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound (4-(Tert-butyl)phenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone , with the molecular formula C19H23N3O2 and a molecular weight of 325.412 g/mol, has garnered attention in scientific research for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse sources of research findings.

The synthesis of this compound typically involves multi-step organic reactions, starting with the preparation of the pyrrolidine ring followed by the introduction of the pyrimidine and tert-butylphenyl groups. Common reagents include pyrrolidine, tert-butylbenzene, and various pyrimidine derivatives. Reaction conditions often require specific catalysts and controlled environments to achieve high yields and purity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to effects such as:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.

- Receptor Interaction : It could potentially block or activate receptor sites, influencing cellular signaling.

Such mechanisms suggest a role in various therapeutic areas, including anti-inflammatory and anti-cancer applications .

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with similar structures have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL .

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| Similar Compound 1 | MRSA | 4 |

| Similar Compound 2 | C. difficile | 8 |

| Similar Compound 3 | Candida albicans | 16 |

Neuroprotective Effects

Research into neuroprotective properties has also been promising. For example, compounds with a similar structure have demonstrated protective effects against neurotoxicity induced by amyloid-beta peptides in astrocytes. In vitro studies showed that these compounds could enhance cell viability significantly when co-treated with amyloid-beta, suggesting potential applications in Alzheimer’s disease treatment .

Case Studies

- In Vitro Studies on Neuroprotection : A study investigating the neuroprotective effects of a related compound demonstrated that it inhibited amyloid-beta aggregation and improved astrocyte cell viability by approximately 43% when treated concurrently with amyloid-beta .

- Antimicrobial Activity Assessment : Another study evaluated a series of derivatives against various bacterial strains, revealing that certain modifications enhanced their potency against resistant strains like MRSA .

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a tert-butyl group, a phenyl ring, a pyrimidine moiety, and a pyrrolidine ring. The synthesis typically involves multi-step reactions that integrate these functional groups, often utilizing techniques such as:

- Nucleophilic substitution : To introduce the pyrimidine and pyrrolidine functionalities.

- Coupling reactions : To form the final product through the linkage of different molecular fragments.

Antiviral Properties

Recent studies have highlighted the compound's efficacy as an antiviral agent. It has been shown to inhibit key viral enzymes, including proteases critical for viral replication. For instance, research on pyrrolidine derivatives indicates that they can effectively inhibit the main protease of various viruses, suggesting that (4-(Tert-butyl)phenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone might exhibit similar properties .

Antibacterial Activity

The antibacterial potential of this compound has also been investigated. In vitro testing has demonstrated activity against Gram-positive and Gram-negative bacteria, with specific emphasis on its interaction with bacterial cell membranes and inhibition of essential metabolic pathways. The minimum inhibitory concentration (MIC) values indicate promising antibacterial effects comparable to established antibiotics .

Case Study 1: Antiviral Efficacy

A study explored the antiviral efficacy of related pyrrolidine compounds against Hepatitis C virus (HCV). The results indicated that modifications in the structure significantly influenced antiviral activity. The compound's ability to penetrate cell membranes and target viral replication mechanisms was crucial for its effectiveness .

Case Study 2: Antibacterial Screening

In another investigation, a series of compounds including this compound were screened against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings revealed that this compound exhibited superior activity compared to traditional antibiotics, showcasing its potential as a new therapeutic agent .

| Activity Type | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Antiviral | Hepatitis C Virus | 0.5 | |

| Antibacterial | Staphylococcus aureus | 8 | |

| Antibacterial | Escherichia coli | 16 |

Table 2: Synthesis Overview

| Step | Reaction Type | Conditions | Yield (%) |

|---|---|---|---|

| Step 1 | Nucleophilic Substitution | Room Temperature | 85 |

| Step 2 | Coupling Reaction | Reflux in DMF | 75 |

| Final Product | Purification | Column Chromatography | 90 |

Eigenschaften

IUPAC Name |

(4-tert-butylphenyl)-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2/c1-19(2,3)15-6-4-14(5-7-15)18(23)22-11-9-16(12-22)24-17-8-10-20-13-21-17/h4-8,10,13,16H,9,11-12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZCCABYJXYSMIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(C2)OC3=NC=NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.